molecular formula C17H19N3O3S B2691338 N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953015-27-5

N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2691338
CAS No.: 953015-27-5
M. Wt: 345.42
InChI Key: NUVXNEQBAAACEP-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a complex molecular architecture, incorporating a thiazolo[3,2-a]pyrimidinone core linked to a 2-methoxy-5-methylaniline moiety. The distinct structure of the thiazolo[3,2-a]pyrimidine scaffold is known to be a privileged structure in drug discovery, often associated with a range of biological activities. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays. Its potential mechanisms of action and specific biological targets are areas for ongoing investigation, making it a valuable tool for probing biochemical pathways and developing novel therapeutic agents. The product is provided with comprehensive analytical data to ensure identity and purity. This chemical is intended for laboratory research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-4-5-14(23-3)13(6-10)19-15(21)7-12-9-24-17-18-8-11(2)16(22)20(12)17/h4-6,8,12H,7,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVXNEQBAAACEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2CSC3=NC=C(C(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (CAS#: 953015-27-5) is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S with a molecular weight of 345.4 g/mol. Its structure features a thiazolo-pyrimidine core, which is often associated with various pharmacological properties.

1. Antimicrobial Activity

Research has indicated that compounds with similar thiazolo-pyrimidine structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine are effective against both Gram-positive and Gram-negative bacteria. In particular:

  • Antibacterial Efficacy : Compounds derived from the Biginelli reaction have demonstrated substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The synthesized derivatives showed effectiveness comparable to or exceeding that of standard antibiotics like Ciprofloxacin .

2. Anticancer Potential

The thiazolo-pyrimidine framework has also been linked to anticancer properties. Various studies have explored the cytotoxic effects of similar compounds on cancer cell lines:

  • Case Study : In vitro evaluations indicated that certain thiazolo-pyrimidines exhibit cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that compounds in this class may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Research Findings and Data Tables

The following table summarizes relevant research findings regarding the biological activities of related compounds:

CompoundActivity TypeTarget Organism/Cell LineReference
Thiazolo-pyrimidine derivative AAntibacterialStaphylococcus aureus
Thiazolo-pyrimidine derivative BAnticancerMCF7 (Breast cancer)
Thiazolo-pyrimidine derivative CAntifungalCandida albicans
N-(2-methoxy-5-methylphenyl)-acetamideAntimicrobialVarious bacterial strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, and how can reaction progress be monitored?

  • Methodology : Utilize nucleophilic substitution and condensation reactions, as demonstrated in analogous acetamide syntheses. For example, chloroacetylation under alkaline conditions followed by condensation with thiazolo-pyrimidine intermediates can be employed . Reaction progress should be tracked via TLC (Rf values) and validated with IR spectroscopy (e.g., carbonyl stretch at ~1667 cm⁻¹) and ¹H NMR (e.g., methoxy singlet at δ 3.8 ppm) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. IR confirms functional groups (e.g., amide C=O at ~1667 cm⁻¹), while ¹H NMR resolves aromatic protons (δ 6.9–7.5 ppm) and methyl/methoxy groups . Mass spectrometry (e.g., m/z 430.2 [M+1]) and elemental analysis (C, H, N within ±0.5% of theoretical values) ensure purity .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for optimizing yield in thiazolo-pyrimidine acetamide derivatives?

  • Methodology : Apply quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. ICReDD’s approach integrates computational reaction path searches with experimental feedback loops to identify optimal conditions (e.g., solvent, catalyst) . For example, DMF with K₂CO₃ may stabilize intermediates in condensation steps .

Q. How can structural modifications (e.g., sulfone/phosphonate substitution) enhance biological activity while maintaining stability?

  • Methodology : Introduce electron-withdrawing groups (e.g., sulfone) at the thiazolo-pyrimidine core to modulate electronic properties. Use X-ray crystallography to confirm structural changes and evaluate stability via accelerated degradation studies (pH, temperature). Prior studies on analogous compounds suggest that substituents on the phenyl ring (e.g., 4-fluorophenyl) improve target binding .

Q. What experimental designs reconcile contradictions in reported biological activities of thiazolo-pyrimidine derivatives?

  • Methodology : Conduct comparative assays under standardized conditions (e.g., IC₅₀ in Wister albino mice models) . For instance, discrepancies in hypoglycemic activity may arise from variations in substituent electronegativity or metabolic stability. Pair in vitro enzyme inhibition data (e.g., α-glucosidase) with in vivo pharmacokinetic profiling (AUC, half-life) to clarify mechanisms .

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